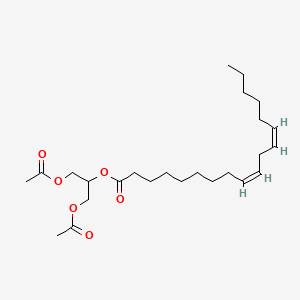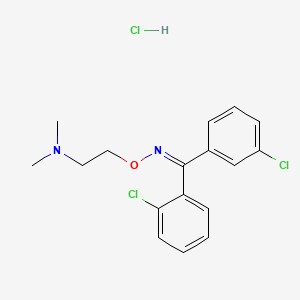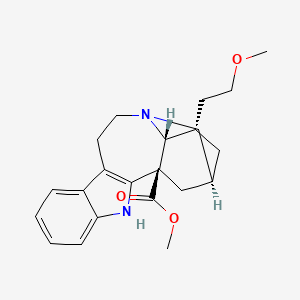
(+)-18-Methoxycoronaridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zolunicant, (+)-, involves several steps, starting from ibogaine or its derivatives. The key steps include:
Methoxylation: Introduction of a methoxy group to the ibogaine structure.
Cyclization: Formation of the pentacyclic structure characteristic of Zolunicant.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of Zolunicant, (+)-, would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Continuous Flow Chemistry: Implementation of continuous flow reactors to improve scalability and efficiency.
Green Chemistry Principles: Adoption of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
Zolunicant, (+)-, undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Zolunicant, (+)-, has a wide range of scientific research applications:
Chemistry: Used as a tool to study nicotinic receptor interactions and mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.
Medicine: Explored as a potential treatment for addiction and other neurological disorders.
作用机制
Zolunicant, (+)-, exerts its effects primarily through antagonism of nicotinic α3β4 receptors . This interaction inhibits the release of neurotransmitters associated with addiction and reward pathways. The compound also has modest affinity for μ-opioid receptors, where it acts as an antagonist, and κ-opioid receptors . The primary sites of action in the brain include the medial habenula, interpeduncular nucleus, dorsolateral tegmentum, and basolateral amygdala .
相似化合物的比较
Similar Compounds
Ibogaine: The parent compound from which Zolunicant is derived.
Noribogaine: A metabolite of ibogaine with similar but distinct pharmacological properties.
18-Methoxycoronaridine: Another derivative of ibogaine with similar receptor affinities.
Uniqueness
Zolunicant, (+)-, is unique in its selective inhibition of nicotinic α3β4 receptors, which distinguishes it from other ibogaine derivatives. This selectivity reduces the risk of side effects associated with non-selective receptor interactions and enhances its potential as a therapeutic agent for addiction treatment .
属性
CAS 编号 |
308123-59-3 |
|---|---|
分子式 |
C22H28N2O3 |
分子量 |
368.5 g/mol |
IUPAC 名称 |
methyl (1R,15S,17S,18R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14-,15+,20+,22-/m0/s1 |
InChI 键 |
DTJQBBHYRQYDEG-RLHIPHHXSA-N |
手性 SMILES |
COCC[C@@H]1C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
规范 SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


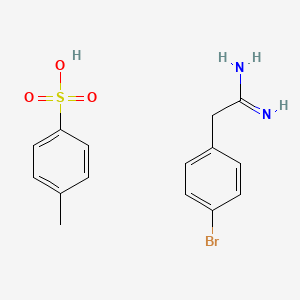



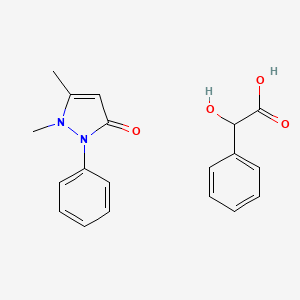
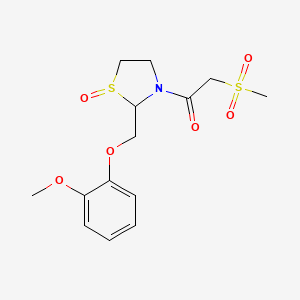
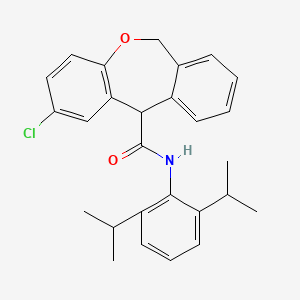

![(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride](/img/structure/B15192975.png)
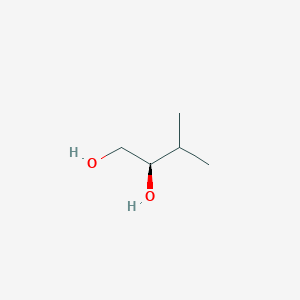
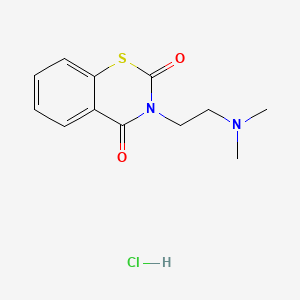
![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)
